molecular formula C18H20N2O2S B5870511 N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide

N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide

Cat. No. B5870511
M. Wt: 328.4 g/mol
InChI Key: QDSBCPSQQQTWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide, commonly known as PTAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAB is a synthetic compound that belongs to the family of thioamide derivatives. It has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of PTAB involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. PTAB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells, making them a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
PTAB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and exhibit anti-inflammatory properties. Moreover, PTAB has also been found to exhibit anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

PTAB has various advantages and limitations for lab experiments. One of the major advantages of PTAB is its potential applications in cancer therapy and the treatment of inflammatory diseases. Moreover, PTAB is a synthetic compound, making it easier to obtain and purify compared to natural compounds. However, one of the major limitations of PTAB is its potential toxicity, which needs to be thoroughly studied before its clinical applications.

Future Directions

There are several future directions for the study of PTAB. One of the major future directions is the development of PTAB-based drugs for cancer therapy and the treatment of inflammatory diseases. Moreover, the study of the mechanism of action of PTAB and its interactions with various enzymes and proteins can lead to the development of more potent and selective inhibitors. Furthermore, the study of the structure-activity relationship of PTAB can lead to the development of more effective and safer compounds.

Synthesis Methods

The synthesis of PTAB involves the reaction of 2-aminobenzophenone with phenylthioacetic acid, followed by the addition of butyryl chloride. The resulting product is purified using column chromatography, and the final product obtained is PTAB.

Scientific Research Applications

PTAB has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. PTAB has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, PTAB has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-[(2-phenylsulfanylacetyl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-8-17(21)19-15-11-6-7-12-16(15)20-18(22)13-23-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSBCPSQQQTWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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